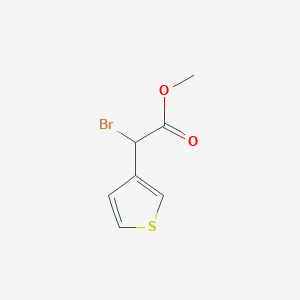

Methyl 2-bromo-2-(thiophen-3-yl)acetate

概要

説明

Methyl 2-bromo-2-(thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

科学的研究の応用

Methyl 2-bromo-2-(thiophen-3-yl)acetate has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “Methyl 2-bromo-2-(thiophen-3-yl)acetate” is not available, general precautions should be taken when handling this compound. These include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

将来の方向性

Thiophene derivatives, including “Methyl 2-bromo-2-(thiophen-3-yl)acetate”, have attracted significant interest due to their potential biological activities . Future research may focus on exploring these activities further, as well as developing more efficient synthesis methods for these compounds .

作用機序

Target of Action

Methyl 2-bromo-2-(thiophen-3-yl)acetate is a chemical compound that is often used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture, where it acts as a reagent to facilitate the formation of new chemical bonds .

Mode of Action

This compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

While the specific biochemical pathways affected by this compound can vary depending on the context, it is primarily used in the synthesis of more complex organic compounds . The products of these reactions can then participate in various biochemical pathways, depending on their structure and functional groups .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . The distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, water solubility, and reactivity .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and potential applications, from pharmaceuticals to materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of other substances that can coordinate to the palladium catalyst . Additionally, the stability of the compound can be affected by exposure to light, heat, or moisture .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(thiophen-3-yl)acetate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-3-acetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

Methyl 2-bromo-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium methoxide, potassium tert-butoxide

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Major Products Formed

Substitution: Various substituted thiophene derivatives

Oxidation: Thiophene sulfoxides and sulfones

Reduction: Thiophene alcohols

類似化合物との比較

Similar Compounds

- Methyl 2-bromo-2-(thiophen-2-yl)acetate

- Methyl 2-chloro-2-(thiophen-3-yl)acetate

- Methyl 2-bromo-2-(furan-3-yl)acetate

Uniqueness

Methyl 2-bromo-2-(thiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for the synthesis of specialized thiophene derivatives with tailored properties for specific applications .

特性

IUPAC Name |

methyl 2-bromo-2-thiophen-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPIKJMCKLABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2817443.png)

![3-[4-(pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2817445.png)

![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)

![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)

![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)